molecular formula C12H14O4 B13001183 tert-Butyl 4-formyl-2-hydroxybenzoate

tert-Butyl 4-formyl-2-hydroxybenzoate

Cat. No.: B13001183
M. Wt: 222.24 g/mol
InChI Key: LKQOPZLEASJOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-formyl-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxy group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-formyl-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-formyl-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 4-formyl-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-formyl-2-hydroxybenzoate is unique due to the presence of both a formyl and a hydroxy group on the benzoate ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

tert-butyl 4-formyl-2-hydroxybenzoate

InChI

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-5-4-8(7-13)6-10(9)14/h4-7,14H,1-3H3

InChI Key

LKQOPZLEASJOPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.